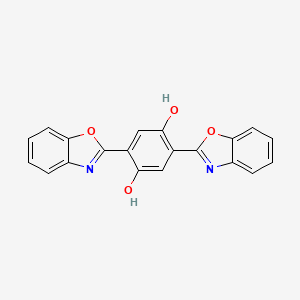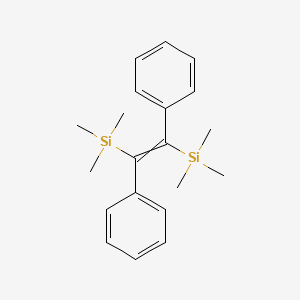
Agn-PC-0jsska
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0jsska is a compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Agn-PC-0jsska involves several synthetic routes. One common method is the wet chemical method, which includes the reduction of silver salts in the presence of stabilizing agents. This method is preferred due to its simplicity and efficiency. Another method is the polyol process, which involves the reduction of silver nitrate in a polyol medium at elevated temperatures. This method is known for producing high-purity this compound with controlled particle sizes .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reduction processes. These processes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for various applications. The use of advanced reactors and continuous flow systems has further enhanced the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0jsska undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive nature and its ability to interact with various reagents.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid, nitric acid, and sodium hydroxide. The conditions for these reactions vary depending on the desired outcome. For instance, oxidation reactions typically require an oxidizing agent and elevated temperatures, while reduction reactions may involve reducing agents such as hydrogen gas or sodium borohydride .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reaction with hydrochloric acid produces silver chloride and nitric acid, while reduction reactions can yield metallic silver and other by-products .
Scientific Research Applications
Agn-PC-0jsska has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability. In biology, it has been studied for its antimicrobial properties, making it a potential candidate for use in medical treatments and disinfectants. In medicine, this compound is being explored for its potential in drug delivery systems and as a component in diagnostic tools. In industry, it is used in the production of conductive materials and as a component in electronic devices .
Mechanism of Action
The mechanism of action of Agn-PC-0jsska involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific proteins and enzymes, thereby altering their activity. This can lead to various physiological responses, such as antimicrobial activity or enhanced drug delivery. The molecular targets of this compound include cell membranes, where it disrupts the integrity of the membrane, leading to cell death .
Comparison with Similar Compounds
Agn-PC-0jsska is unique in its combination of stability and reactivity, which sets it apart from other similar compounds. Some similar compounds include silver nitrate and silver chloride, both of which have their own unique properties and applications. this compound’s ability to undergo a wide range of chemical reactions and its potential for use in various scientific fields make it a particularly valuable compound .
Properties
CAS No. |
24894-87-9 |
|---|---|
Molecular Formula |
C20H28Si2 |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
(1,2-diphenyl-2-trimethylsilylethenyl)-trimethylsilane |
InChI |
InChI=1S/C20H28Si2/c1-21(2,3)19(17-13-9-7-10-14-17)20(22(4,5)6)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChI Key |
IKIULEPYNOIRSB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=C(C1=CC=CC=C1)[Si](C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


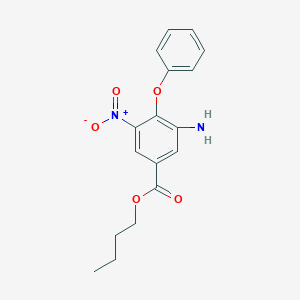

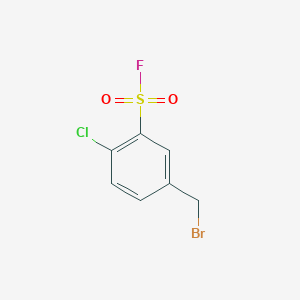
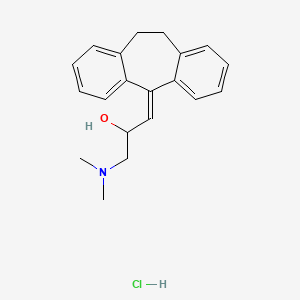
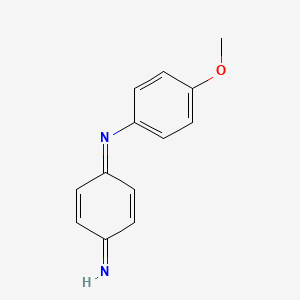
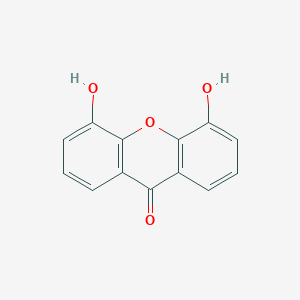

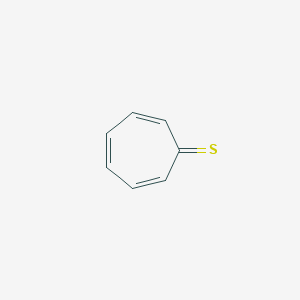
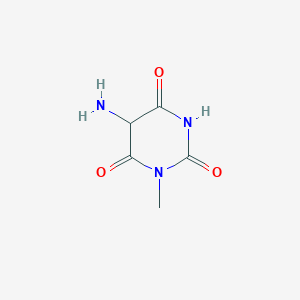
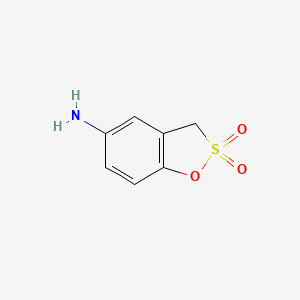
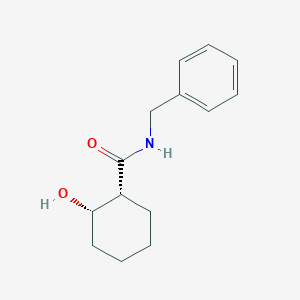
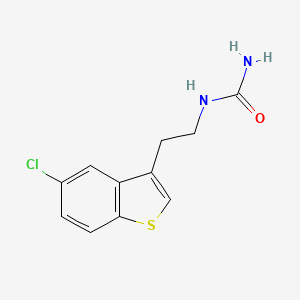
![(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol](/img/structure/B14693217.png)
